4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)-
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Overview
Description
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)- is a complex organic compound with a molecular formula of C24H48NO9P and a molecular weight of 525.61 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as amino, hydroxy, and oxo groups, as well as a phospho group. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)- involves multiple steps, including the formation of the phospho group and the incorporation of the amino and hydroxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxy groups.
Substitution: The amino and hydroxy groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions include various oxo and hydroxy derivatives, which can be further utilized in different applications .
Scientific Research Applications
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt: Similar in structure but with different functional groups.
Phosphatidylserine: A related compound with similar phospho and amino groups.
Uniqueness
4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)- stands out due to its unique combination of functional groups and its diverse chemical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C42H76NNa2O10P |
---|---|
Molecular Weight |
832.0 g/mol |
IUPAC Name |
disodium;(2S)-2-amino-3-[[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C42H78NO10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h12,14,18,20,38-39H,3-11,13,15-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);;/q;2*+1/p-2/b14-12-,20-18-;;/t38-,39+;;/m1../s1 |
InChI Key |
SHVNFXOIUMNNOT-UAAKAPEHSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+].[Na+] |
Origin of Product |
United States |
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